molecular formula C14H10HgO6 B12051775 Quecksilbersalicylat

Quecksilbersalicylat

Cat. No.: B12051775
M. Wt: 474.82 g/mol
InChI Key: ODRGDGFELJTJKA-UHFFFAOYSA-L
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Description

Quecksilbersalicylat (Mercury Salicylate) is a mercury-containing organic compound with the formula (C₇H₅O₂COOH)Hg . Historically used in pharmaceutical preparations, it is synthesized through reactions involving salicylic acid and mercury compounds. Analytical methods for its quantification include gravimetric and titrimetric approaches, such as precipitation with Schwefelwasserstoff (H₂S) to form HgS, yielding ~94.02% purity in tested samples . Its reactivity with halides (e.g., Jodkalium) and sulfur-containing compounds (e.g., Schwefelsäure) is well-documented, though side reactions (e.g., reduction to Mercurosulfat) can affect analytical accuracy .

Properties

Molecular Formula

C14H10HgO6

Molecular Weight

474.82 g/mol

IUPAC Name

bis[(2-hydroxybenzoyl)oxy]mercury

InChI

InChI=1S/2C7H6O3.Hg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

ODRGDGFELJTJKA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O[Hg]OC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Quecksilbersalicylat can be synthesized through the reaction of salicylic acid with a mercury salt, such as mercury(II) chloride. The reaction typically involves dissolving salicylic acid in an appropriate solvent, such as ethanol, and then adding the mercury salt solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate additional purification steps, such as chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Quecksilbersalicylat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: Reduction reactions can convert this compound to elemental mercury and salicylic acid.

    Substitution: The salicylate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Mercury oxides and various organic by-products.

    Reduction: Elemental mercury and salicylic acid.

    Substitution: Derivatives of salicylic acid with different functional groups.

Scientific Research Applications

Quecksilbersalicylat has been utilized in various scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the determination of mercury content in samples.

    Biology: Employed in biological studies to investigate the effects of mercury compounds on biological systems.

    Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.

    Industry: Applied in the production of certain pharmaceuticals and as a preservative in some industrial processes.

Mechanism of Action

The mechanism of action of Quecksilbersalicylat involves the interaction of mercury ions with biological molecules. Mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is responsible for the compound’s antiseptic and antifungal properties.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Formula Key Features Stability/Reactivity
Quecksilbersalicylat (C₇H₅O₂COOH)Hg Mercury ion bonded to salicylate; heavy metal presence Reacts with halides (e.g., Jodkalium) to form soluble complexes; sensitive to sulfur compounds (e.g., forms Mercurosulfat under reducing conditions) .
Hexyl Salicylate C₁₃H₁₈O₃ Ester of salicylic acid with hexanol; no heavy metals Stable under physiological conditions; metabolized to salicylic acid .
Ethyl 5-Nitro Salicylate C₉H₉NO₅ Nitro-substituted salicylate ester; aromatic nitro group Higher reactivity due to nitro group; used in synthetic chemistry intermediates .
Methyl Salicylate C₈H₈O₃ Ester of salicylic acid with methanol; common topical analgesic Volatile; hydrolyzes to salicylic acid in alkaline conditions .

Key Differences :

  • Metal Content: this compound is unique due to its mercury ion, which increases toxicity and limits medical applications compared to non-metallic salicylates .
  • Reactivity : Mercury in this compound facilitates redox reactions (e.g., reduction to Mercurosulfat), whereas alkyl salicylates undergo hydrolysis or esterification .

Analytical Methods

  • This compound :
    • Gravimetric : Precipitation as HgS (94.02% recovery) .
    • Titrimetric : Reaction with Rhodanammonium, though interference from Schwefeligsäure anhydrid reduces accuracy .
  • Alkyl Salicylates :
    • Chromatography : HPLC or GC-MS for purity assessment (general salicylate analysis) .
    • Spectroscopy : UV-Vis for quantification of nitro derivatives (e.g., Ethyl 5-Nitro Salicylate) .

Purity and Impurities

  • This compound : Variability in purity observed; some preparations lack detectable Quecksilberoxyd impurities, while others show HgO contamination .
  • Ethyl 5-Nitro Salicylate : High purity (>99%) achievable via recrystallization; nitro group stability ensures minimal degradation .

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